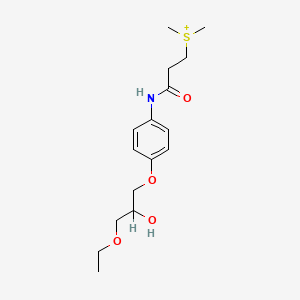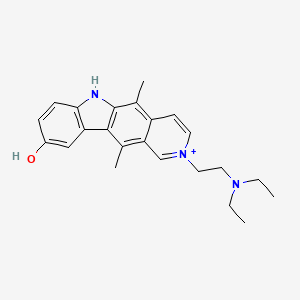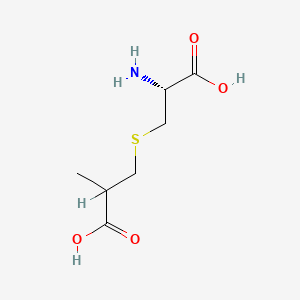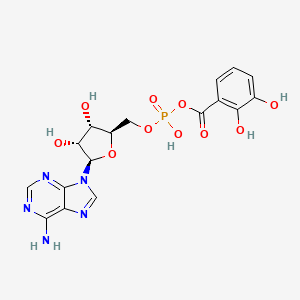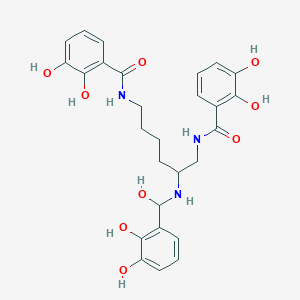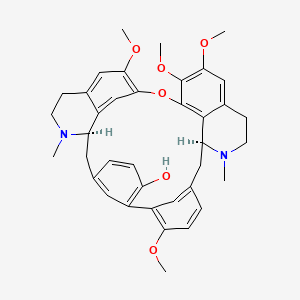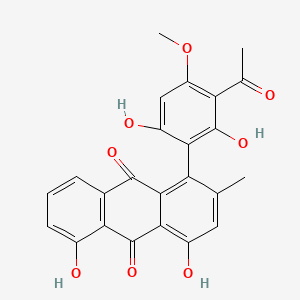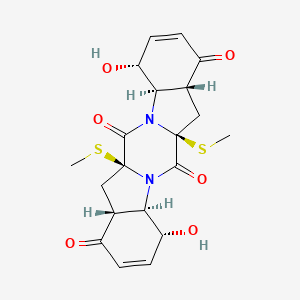
3-Dimethylamino-6-methoxyacridine
Vue d'ensemble
Description
“3-Dimethylamino-6-methoxyacridine” is a chemical compound . Unfortunately, there is not much detailed information available about this specific compound .
Molecular Structure Analysis
The molecular structure of “3-Dimethylamino-6-methoxyacridine” is not explicitly provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Dimethylamino-6-methoxyacridine” are not explicitly mentioned in the available resources .Relevant Papers One paper titled “Uber mit 3-Dimethylamino-6-methoxyacridin” discusses three new acridine dyes, including 3-dimethylamino-6-methoxyacridine . These dyes have been tested as fluorochromes of LM- and HeLa-cells .
Applications De Recherche Scientifique
3-Dimethylamino-6-methoxyacridine has been tested as a fluorochrome for staining LM- and HeLa-cells, showing properties of basic compounds that form cations in neutral or acidic aqueous solutions. This fluorochrome is particularly effective for staining fixed LM- and HeLa-cells at pH=6, with its fluorescence showing metachromasy similar to staining with acridine orange according to the technique of Bertalanffy. It is noted for less fading of fluorescence and is bound to DNA in the nucleus and to RNA in the cytoplasm or nucleoli (Petschel et al., 1984).
3-Dimethylamino-6-methoxyacridine and similar compounds have been synthesized and tested for their properties as fluorochromes in different cell types. The absorption and emission spectra of these fluorochromes stained cells have been analyzed, revealing interesting properties such as metachromatic fluorescence effect caused by a shift in the emission maximum of the cytoplasm and nucleoli relative to the nucleus (Petschel et al., 2004).
This compound has also been investigated in the context of potential multifunctional anti-cancer metal complexes. Synthesis of rhodium(II) and platinum(II) complexes of diamine-substituted acridine-4-carboxamides, including derivatives of 3-Dimethylamino-6-methoxyacridine, has been reported. These studies focus on the structural properties of the compounds and their potential applications in cancer treatment (Goodgame et al., 1990).
The compound's relevance in the field of DNA interaction and control of phenylalanine ammonia lyase and pisatin levels has been studied. It is part of a group of compounds with planar triple ring systems known to induce specific responses in pea tissue, suggesting potential applications in plant physiology and biochemistry (Hadwiger & Schwochau, 1971).
Its derivatives have been synthesized and evaluated as DNA-intercalating–alkylating agents. These compounds have shown reactivity with nucleophiles and the potential for covalent binding to DNA, which could have implications for drug design and cancer therapy (Charmantray et al., 2001).
Another study evaluated its derivatives for in vitro antiproliferative properties against Leishmania infantum, providing insights into the antileishmanial activity of acridine compounds and suggesting their potential as multitarget drugs (Di Giorgio et al., 2003).
Propriétés
IUPAC Name |
6-methoxy-N,N-dimethylacridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-18(2)13-6-4-11-8-12-5-7-14(19-3)10-16(12)17-15(11)9-13/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOVJCQISCTEIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=NC3=C(C=CC(=C3)OC)C=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50233760 | |
| Record name | 3-Dimethylamino-6-methoxyacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50233760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dimethylamino-6-methoxyacridine | |
CAS RN |
84746-04-3 | |
| Record name | 3-Dimethylamino-6-methoxyacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084746043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Dimethylamino-6-methoxyacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50233760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





